molecular formula C24H40O B14065203 1-(2,5-Dimethylphenyl)hexadecan-1-one CAS No. 101493-89-4

1-(2,5-Dimethylphenyl)hexadecan-1-one

Cat. No.: B14065203
CAS No.: 101493-89-4
M. Wt: 344.6 g/mol
InChI Key: JRPNDJAIRVFPPQ-UHFFFAOYSA-N
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Description

1-Hexadecanone, 1-(2,5-dimethylphenyl)- is an organic compound belonging to the class of ketones It is characterized by a long hexadecane chain attached to a phenyl ring substituted with two methyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene (p-xylene) with hexadecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine in the presence of a catalyst like iron(III) bromide.

Major Products:

    Oxidation: Hexadecanoic acid derivatives.

    Reduction: 1-Hexadecanol, 1-(2,5-dimethylphenyl)-.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1-Hexadecanone, 1-(2,5-dimethylphenyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of 1-Hexadecanone, 1-(2,5-dimethylphenyl)- depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The phenyl ring and long alkyl chain can influence its lipophilicity and ability to penetrate biological membranes, potentially affecting its bioavailability and activity.

Comparison with Similar Compounds

    1-Hexadecanone: Lacks the substituted phenyl ring, making it less complex and potentially less active in certain applications.

    1-(2,5-Dimethylphenyl)-2-propanone: A shorter chain ketone with different physical and chemical properties.

    1-(4-Hydroxyphenyl)-1-hexadecanone: Contains a hydroxyl group, which can significantly alter its reactivity and applications.

Uniqueness: 1-Hexadecanone, 1-(2,5-dimethylphenyl)- is unique due to the combination of a long alkyl chain and a substituted phenyl ring. This structure imparts distinct physical and chemical properties, making it suitable for specific applications that similar compounds may not fulfill.

Properties

CAS No.

101493-89-4

Molecular Formula

C24H40O

Molecular Weight

344.6 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)hexadecan-1-one

InChI

InChI=1S/C24H40O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(25)23-20-21(2)18-19-22(23)3/h18-20H,4-17H2,1-3H3

InChI Key

JRPNDJAIRVFPPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)C1=C(C=CC(=C1)C)C

Origin of Product

United States

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